N-Cyclopropyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine
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Overview
Description
N-Cyclopropyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine is a compound that belongs to the class of organic compounds known as aminopyridines. These compounds are characterized by the presence of an amine group attached to a pyridine ring. The structure of this compound includes a cyclopropyl group, a pyrrolidine ring, and a pyridine ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-aminopyridine with cyclopropyl bromide and 1-methylpyrrolidine under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives with altered functional groups .
Scientific Research Applications
N-Cyclopropyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Cyclopropyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure but differ in the attached functional groups.
Imidazo[1,2-a]pyridines: These compounds have a fused imidazole ring, providing different chemical properties and biological activities.
Uniqueness
N-Cyclopropyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine is unique due to its specific combination of cyclopropyl, pyrrolidine, and pyridine rings. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H19N3 |
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Molecular Weight |
217.31 g/mol |
IUPAC Name |
N-cyclopropyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C13H19N3/c1-16-8-2-3-12(16)10-4-7-13(14-9-10)15-11-5-6-11/h4,7,9,11-12H,2-3,5-6,8H2,1H3,(H,14,15) |
InChI Key |
MGBUQNKEGUXJQF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1C2=CN=C(C=C2)NC3CC3 |
Origin of Product |
United States |
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